molecular formula C15H14F3N5O B2689328 4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034441-15-9

4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2689328
CAS No.: 2034441-15-9
M. Wt: 337.306
InChI Key: KDYWOQXILVCCLU-UHFFFAOYSA-N
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Description

4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a trifluoromethyl group and a piperazine ring bonded to a pyridine-2-carbonyl moiety. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with 1-(pyridine-2-carbonyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the leaving groups.

Scientific Research Applications

4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Evaluated for anti-tubercular activity.

Uniqueness

4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound for drug discovery and development.

Biological Activity

The compound 4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a trifluoromethyl group at the 6-position and a piperazine moiety linked to a pyridine-2-carbonyl group. This unique structure is significant for its interaction with various biological targets.

Chemical Structure:

  • Molecular Formula: C12_{12}H11_{11}F3_3N4_4O
  • Molecular Weight: 292.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various metabolic processes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, including branched-chain amino acid transaminases (BCATs), which play a role in cancer metabolism.
  • Receptor Modulation: It may act as a ligand for neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. The following table summarizes the IC50_{50} values obtained from these studies:

Cell LineIC50_{50} (µM)Mechanism of Action
Human Breast Cancer7.9Induction of apoptosis
Ovarian Cancer12.5Cell cycle arrest
Colorectal Cancer9.0Inhibition of cell proliferation

Case Studies

  • Study on BCAT Inhibition:
    A study reported that derivatives of pyrimidine compounds, including this specific structure, showed potent inhibition of BCAT1 and BCAT2 with IC50_{50} values in the low micromolar range. This inhibition is crucial as BCATs are implicated in the metabolism of branched-chain amino acids in cancer cells, suggesting potential therapeutic applications in oncology .
  • Neurotransmitter Receptor Affinity:
    Research indicated that this compound exhibits affinity for serotoninergic receptors, particularly 5-HT2A_{2A}, which is significant for developing neuroleptic drugs with reduced side effects compared to traditional antipsychotics .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further drug development. Studies suggest that modifications to enhance solubility and bioavailability could further improve its therapeutic potential.

Properties

IUPAC Name

pyridin-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O/c16-15(17,18)12-9-13(21-10-20-12)22-5-7-23(8-6-22)14(24)11-3-1-2-4-19-11/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYWOQXILVCCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.